Introduction: The Significance of the N-Aryl Pyrroline Scaffold
Introduction: The Significance of the N-Aryl Pyrroline Scaffold
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(p-Tolyl)-3-pyrroline
The five-membered nitrogen heterocycle is a cornerstone of medicinal chemistry, with scaffolds like pyrrolidine and pyrroline forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] Their prevalence stems from their unique stereochemical and electronic properties, which allow for diverse biological interactions. The pyrroline ring, a partially unsaturated analog of pyrrolidine, serves as a versatile synthetic intermediate for generating both pyrrolidines and highly functionalized pyrroles.[3][4]
This guide focuses on a specific derivative, 1-(p-Tolyl)-3-pyrroline (IUPAC Name: 1-(4-methylphenyl)-2,5-dihydropyrrole). This molecule combines the reactive 3-pyrroline ring with an N-aryl (p-tolyl) substituent, a structural motif of significant interest in drug discovery for modulating properties like target binding, selectivity, and pharmacokinetics. This document provides a comprehensive technical overview of its known and predicted properties, synthetic considerations, and potential applications, designed for researchers, scientists, and drug development professionals.
PART 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. Below are the core structural and computed physical properties of 1-(p-Tolyl)-3-pyrroline.
Chemical Structure:
-
Molecular Formula: C₁₁H₁₃N[5]
-
IUPAC Name: 1-(4-methylphenyl)-2,5-dihydropyrrole[5]
-
CAS Number: 88320-36-9[5]
-
Synonyms: 1-(p-Tolyl)-3-pyrroline, 2,5-dihydro-1-(4-methylphenyl)-1H-pyrrole[5]
Table 1: Computed Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 159.23 g/mol | [5] |
| Monoisotopic Mass | 159.1048 Da | [6] |
| XLogP3 | 2.6 | [5] |
| Topological Polar Surface Area | 3.2 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 |[5] |
Solubility & General Characteristics: While specific experimental data for 1-(p-Tolyl)-3-pyrroline is scarce, the properties of the parent compound, 3-pyrroline, provide valuable context. 3-Pyrroline is miscible with water and soluble in common organic solvents like alcohol, ether, and chloroform.[7][8][9] Given the addition of the lipophilic p-tolyl group, 1-(p-Tolyl)-3-pyrroline is expected to have reduced water solubility but excellent solubility in nonpolar organic solvents such as dichloromethane, ethyl acetate, and toluene.
PART 2: Synthesis and Chemical Reactivity
Proposed Synthesis: Nucleophilic Substitution Pathway
The synthesis of N-substituted 3-pyrrolines is commonly achieved through the reaction of cis-1,4-dihalo-2-butenes with a primary amine.[10] For 1-(p-Tolyl)-3-pyrroline, this involves a nucleophilic substitution reaction where p-toluidine displaces the halogens on cis-1,4-dichloro-2-butene, followed by an intramolecular ring-closing reaction.
Experimental Protocol: Synthesis of 1-(p-Tolyl)-3-pyrroline
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-toluidine (1.0 equivalent) and a suitable solvent such as acetonitrile or ethanol.
-
Base Addition: Add a non-nucleophilic base, such as sodium carbonate (2.2 equivalents) or triethylamine, to the mixture to neutralize the HCl generated during the reaction.
-
Substrate Addition: Slowly add cis-1,4-dichloro-2-butene (1.1 equivalents) to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via column chromatography on silica gel.
Diagram 1: Synthetic Workflow
Caption: Proposed synthesis of 1-(p-Tolyl)-3-pyrroline.
Spectroscopic Characterization Profile
Confirmation of the structure would rely on standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tolyl group (two doublets in the aromatic region, ~7.0-7.3 ppm, and a singlet for the methyl group, ~2.3 ppm), the vinylic protons of the pyrroline ring (a singlet or multiplet around 5.8 ppm), and the allylic methylene protons (a singlet or multiplet adjacent to the nitrogen, likely deshielded).
-
¹³C NMR: The carbon spectrum would show characteristic peaks for the aromatic carbons, the methyl carbon (~20-21 ppm), the vinylic carbons (~125-130 ppm), and the allylic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretches for the aromatic and aliphatic portions, a C=C stretch for the double bond in the ring (~1650 cm⁻¹), and C-N stretching bands.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₃N. Predicted collision cross-section data for various adducts are available.[6]
Table 2: Predicted Mass Spectrometry Adducts
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 160.11208 |
| [M+Na]⁺ | 182.09402 |
| [M]⁺ | 159.10425 |
Source: PubChemLite, Predicted using CCSbase[6]
Chemical Reactivity
The chemical behavior of 1-(p-Tolyl)-3-pyrroline is governed by the interplay between the electron-rich double bond and the nitrogen atom.
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Reactions of the Double Bond: The C=C double bond is susceptible to electrophilic addition reactions, including hydrogenation (to yield the corresponding 1-(p-Tolyl)pyrrolidine), halogenation, and epoxidation.
-
Basicity of Nitrogen: Like other dialkyl amines, the nitrogen atom possesses a lone pair of electrons, rendering the molecule basic.[11] It can be protonated by acids to form ammonium salts.
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Stability: The parent 3-pyrroline is noted to be air-sensitive and hygroscopic.[7][8] Similar precautions, such as handling under an inert atmosphere (e.g., nitrogen or argon), are advisable for 1-(p-Tolyl)-3-pyrroline to prevent potential oxidation or degradation.
Diagram 2: Key Reaction Pathways
Caption: Potential reactions of the 1-(p-Tolyl)-3-pyrroline scaffold.
PART 3: Applications and Safety
Relevance in Drug Discovery
The pyrroline and pyrrolidine rings are privileged structures in medicinal chemistry, found in compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The N-aryl substitution, as seen in 1-(p-Tolyl)-3-pyrroline, is a common strategy to enhance potency and target selectivity. This compound is a valuable building block for:
-
Lead Optimization: Serving as a starting material for creating libraries of more complex molecules.
-
Scaffold Hopping: Acting as a bioisosteric replacement for other five-membered rings in known active compounds.
-
Fragment-Based Drug Design: The tolyl-pyrroline core can be used as a fragment to probe binding interactions with biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(p-Tolyl)-3-pyrroline is not available, GHS hazard information has been aggregated from notifications to the ECHA C&L Inventory.[5]
Table 3: GHS Hazard Classification
| Hazard Class | Code | Statement |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Source: PubChem[5]
Recommended Laboratory Practices:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere to maintain stability.[13]
-
Spills: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup and prevent the product from entering drains.
References
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LookChem. Cas 109-96-6, 3-Pyrroline. [Link]
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PubChem. 1-(P-Tolyl)-3-pyrroline. [Link]
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DrugFuture. 3-Pyrroline. [Link]
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Organic Chemistry Portal. Synthesis of 3-pyrrolines. [Link]
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Organic Syntheses. 3-pyrroline. [Link]
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PubChemLite. 1-(p-tolyl)-3-pyrroline (C11H13N). [Link]
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Wikipedia. Pyrrolidine. [Link]
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PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
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ResearchGate. Selected examples of biologically active 3-pyrrolines. [Link]
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Research Journal of Pharmacy and Technology. Synthetic Strategies and Significance of Pyrroline Analogs. [Link]
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p-Tolyl group at C3. The methyl group is electron-donating.
